molecular formula C14H25NO5 B3047920 N-Boc-(4R)-4-tert-butoxy-L-proline CAS No. 148983-07-7

N-Boc-(4R)-4-tert-butoxy-L-proline

Cat. No.: B3047920
CAS No.: 148983-07-7
M. Wt: 287.35
InChI Key: PZJOYNVIOOXHHM-ZJUUUORDSA-N
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Description

N-Boc-(4R)-4-tert-butoxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This protecting group is particularly useful due to its stability under basic conditions and its ability to be removed under acidic conditions .

Mechanism of Action

Target of Action

The primary target of N-Boc-(4R)-4-tert-butoxy-L-proline, also known as Boc-Hyp(tBu)-OH, is the amino group in various compounds, including natural products, amino acids, and peptides . The compound serves as a protecting group for these amino groups during synthetic organic transformations .

Mode of Action

Boc-Hyp(tBu)-OH acts by masking the amino group in the target compounds, thereby preventing unwanted reactions with this functional group during synthetic transformations . This protection is achieved through the formation of a tert-butyloxycarbonyl (Boc) group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-Hyp(tBu)-OH is the protection and deprotection of amino groups. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved through various methods, including the use of oxalyl chloride in methanol , or a choline chloride/p-toluenesulfonic acid deep eutectic solvent .

Result of Action

The primary result of Boc-Hyp(tBu)-OH’s action is the successful protection of amino groups during synthetic transformations. This allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The deprotection of the Boc group yields the original compound with the free amino group .

Action Environment

The action, efficacy, and stability of Boc-Hyp(tBu)-OH can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the Boc group’s installation and removal . Moreover, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis allows it to be used under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(4R)-4-tert-butoxy-L-proline typically involves the protection of the amino group of proline with the Boc group. This can be achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a key step in the synthesis of various pharmaceuticals and peptides, making this compound valuable in the pharmaceutical industry .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(4R)-4-tert-butoxy-L-proline is unique due to the presence of both the Boc protecting group and the tert-butoxy group, which provide additional steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of sterically demanding peptides and organic molecules .

Properties

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-9-7-10(11(16)17)15(8-9)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJOYNVIOOXHHM-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132746
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148983-07-7
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148983-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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